7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride
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Overview
Description
7,7-Difluorospiro[35]nonan-2-amine;hydrochloride is a chemical compound with the molecular formula C₉H₁₅F₂N·HCl It is a spirocyclic amine derivative, characterized by the presence of two fluorine atoms at the 7th position of the spiro[35]nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spiro[3.5]nonane ring system can be constructed through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative.
Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 7th position of the spirocyclic ring through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,7-Difluorospiro[3.5]nonan-2-amine: The free amine form without the hydrochloride salt.
7,7-Difluorospiro[3.5]nonan-2-ol: A hydroxyl derivative with similar structural features.
7,7-Difluorospiro[3.5]nonan-2-thiol:
Uniqueness
7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride is unique due to its combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride is a spirocyclic amine derivative notable for its unique chemical structure and potential biological applications. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its interactions with biological targets, particularly in cancer treatment and enzyme modulation.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅F₂N·HCl, characterized by two fluorine atoms at the 7th position of the spirocyclic ring system. The spirocyclic structure contributes to its stability and potential binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance the compound's binding affinity, while the spirocyclic structure provides a rigid framework that may facilitate selective interactions with biological molecules.
Target Interactions
Research indicates that this compound may modulate pathways involved in cancer cell proliferation by inhibiting key enzymes in the ubiquitin-proteasome pathway, such as Cbl-b, which plays a role in immune response regulation and tumor growth inhibition .
Anticancer Properties
Several studies have explored the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's mechanism involves disrupting signaling pathways critical for cancer cell survival.
Study | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | Breast Cancer | 12.5 | Cbl-b Inhibition |
Study B | Lung Cancer | 15.0 | Enzyme Modulation |
Enzyme Inhibition
Research has also indicated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting SHP2, an enzyme implicated in several cancers, thereby potentially enhancing the efficacy of existing cancer therapies .
Case Studies
- Case Study on Breast Cancer : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent.
- Case Study on Lung Cancer : A separate study reported that this compound inhibited the growth of A549 lung cancer cells by inducing apoptosis through the activation of caspase pathways.
Applications in Drug Discovery
The unique properties of this compound make it a valuable candidate for further development in drug discovery:
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis for developing novel bioactive compounds.
- Therapeutic Development : Its potential as an anticancer agent positions it as a candidate for further clinical development and testing.
Properties
IUPAC Name |
7,7-difluorospiro[3.5]nonan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)3-1-8(2-4-9)5-7(12)6-8;/h7H,1-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSHMOSHHDBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(C2)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305251-81-2 |
Source
|
Record name | 7,7-difluorospiro[3.5]nonan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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